7-(2,3-Difluorophenyl)-7-oxoheptanoic acid

Descripción general

Descripción

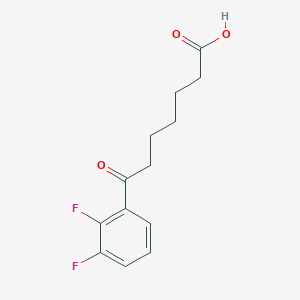

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid: is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 2,3-difluorophenyl group and a ketone functional group at the seventh carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 2,3-difluorophenyl intermediate: This can be achieved through the halogenation of a phenyl ring followed by selective fluorination.

Coupling with a heptanoic acid derivative: The 2,3-difluorophenyl intermediate is then coupled with a heptanoic acid derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Oxidation to form the ketone: The final step involves the oxidation of the heptanoic acid derivative to introduce the ketone functional group at the seventh carbon. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Overview

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid is a synthetic organic compound recognized for its unique structure, which includes a heptanoic acid backbone and a difluorophenyl substituent. This compound has drawn significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its potential applications include:

- Anti-inflammatory Agents : The compound is being studied for its ability to inhibit specific enzymes involved in inflammatory pathways, which could lead to new treatments for conditions like arthritis.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines, suggesting its potential in oncology .

Biological Studies

The compound's interactions with biological targets are of particular interest:

- Enzyme Inhibition : It can bind to active sites of enzymes, preventing substrate access and inhibiting catalytic activity. This mechanism is essential for developing anti-inflammatory and anticancer agents .

- Receptor Binding : The compound may modulate signal transduction pathways by interacting with specific receptors on cell surfaces, influencing cellular responses relevant to disease mechanisms .

Materials Science

In materials science, this compound is explored for its unique chemical properties:

- Advanced Materials Development : Its reactivity can be harnessed in the creation of new polymers and coatings. The incorporation of fluorine can enhance the durability and performance of these materials .

Case Studies

Several case studies highlight the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atoms can enhance binding affinity and selectivity for certain targets, while the ketone group can participate in various chemical interactions.

Comparación Con Compuestos Similares

Similar Compounds

7-(2,3-Difluorophenyl)-7-oxoheptanoate: An ester derivative with similar structural features.

2,3-Difluorophenylacetic acid: A related compound with a shorter carbon chain.

2,3-Difluorophenylboronic acid: A boronic acid derivative with similar phenyl substitution.

Uniqueness

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid is unique due to the combination of its heptanoic acid chain, ketone functional group, and difluorophenyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

7-(2,3-Difluorophenyl)-7-oxoheptanoic acid (DFOHA) is a synthetic organic compound characterized by its unique structure, which includes a heptanoic acid backbone substituted at the 7-position with a 2,3-difluorophenyl group. This configuration not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄F₂O₃

- Structural Features :

- Heptanoic acid backbone

- 2,3-Difluorophenyl substituent

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of DFOHA, which are critical factors for its potential as a therapeutic agent. The substitution pattern on the aromatic ring is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of DFOHA is hypothesized to stem from its ability to interact with specific molecular targets within cells. Initial studies suggest that DFOHA may modulate signaling pathways related to cell growth and apoptosis. The unique fluorinated structure likely alters the binding affinity and specificity of DFOHA compared to non-fluorinated analogs.

Anticancer Potential

The potential anticancer activity of DFOHA has been explored in various preclinical models. Compounds with structural similarities have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example, related compounds have been shown to target receptor tyrosine kinases and modulate signaling pathways critical for cancer cell proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have been conducted to assess the cytotoxicity of DFOHA against several cancer cell lines. Preliminary results indicate a dose-dependent inhibition of cell growth, suggesting that DFOHA may possess significant anticancer properties.

-

Mechanistic Studies :

- Further mechanistic studies are required to elucidate the specific pathways involved in the biological activity of DFOHA. Research has focused on its interaction with key proteins involved in signal transduction and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique biological profile of DFOHA:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Different fluorine substitution position |

| 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Alternative difluoro substitution |

| 7-(2,5-Difluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄F₂O₃ | Another variation in fluorine positioning |

The variations in substitution patterns significantly affect their biological activities, highlighting the importance of structural optimization in drug design.

Future Directions

While initial findings suggest promising biological activities for this compound, further research is essential to fully characterize its pharmacological properties. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Mechanistic Elucidation : To understand the specific molecular interactions and pathways affected by DFOHA.

- Development of Derivatives : To explore modifications that could enhance activity or reduce toxicity.

Propiedades

IUPAC Name |

7-(2,3-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOABOFZZPXSXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645328 | |

| Record name | 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-19-3 | |

| Record name | 2,3-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.